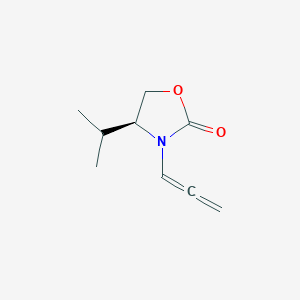
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
Vue d'ensemble
Description
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-oxazolidinone is a chiral oxazolidinone derivative with significant biological activity. This compound is part of a broader class of oxazolidinones, which are recognized for their pharmacological properties, particularly in antibacterial applications. Recent studies suggest that beyond their antibacterial effects, oxazolidinones may exhibit a range of biological activities including anti-inflammatory, anti-tumor, and antiviral properties.
- Molecular Formula : C9H13NO2
- Molecular Weight : 167.205 g/mol
- CAS Number : 678188-97-1
- LogP : 2.5 (indicating moderate lipophilicity)
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific sites on enzymes and receptors, influencing biochemical pathways. Notably, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome, thus preventing the formation of peptide bonds.
Antibacterial Activity
Oxazolidinones are widely recognized for their antibacterial properties. For instance, the related compounds Linezolid and Tedizolid have been approved for clinical use against Gram-positive bacterial infections. Research indicates that this compound may exhibit similar efficacy against resistant strains of bacteria.
Case Study : A study evaluating a novel oxazolidinone compound demonstrated its effectiveness in mouse models of Staphylococcus aureus infection, showing comparable results to Linezolid in methicillin-susceptible strains and superior efficacy against resistant strains .
Anti-inflammatory Activity
Emerging data suggest that oxazolidinones may possess anti-inflammatory properties. A review highlighted various derivatives that exhibit anti-inflammatory effects through modulation of inflammatory cytokines and pathways .
Anti-tumor Activity
Some studies have indicated that certain oxazolidinone derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or interference with cell cycle progression.
Antiviral Activity
Research has also explored the potential antiviral effects of oxazolidinones. Initial findings suggest that some derivatives can inhibit viral replication by targeting viral proteins or host cell factors involved in the viral life cycle.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | Structure | Antibacterial |
| (4S)-4-(1-methylethyl)-2-oxazolidinone | Lacks propadienyl group | Reduced reactivity |
| (4R)-4-(1-methylethyl)-3-(1-propenyl)-2-Oxazolidinone | Contains propenyl group | Different chemical properties |
Propriétés
InChI |
InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNYEMNBPCVPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477073 | |
| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678188-97-1 | |
| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















